molecular formula C18H29N B11859705 Quinoline, 5,6,7,8-tetrahydro-2-nonyl- CAS No. 59652-32-3

Quinoline, 5,6,7,8-tetrahydro-2-nonyl-

Cat. No.: B11859705
CAS No.: 59652-32-3
M. Wt: 259.4 g/mol
InChI Key: RDSCJUITPLOGGJ-UHFFFAOYSA-N
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Description

2-Nonyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a nonyl group attached at the second position and hydrogenated at the 5, 6, 7, and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nonyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-nonylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:

2-Nonylquinoline+H2Pd/C2-Nonyl-5,6,7,8-tetrahydroquinoline\text{2-Nonylquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Nonyl-5,6,7,8-tetrahydroquinoline} 2-Nonylquinoline+H2​Pd/C​2-Nonyl-5,6,7,8-tetrahydroquinoline

Industrial Production Methods

Industrial production of 2-nonyl-5,6,7,8-tetrahydroquinoline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nonyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nonyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the nonyl group and the hydrogenated quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

59652-32-3

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

2-nonyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C18H29N/c1-2-3-4-5-6-7-8-12-17-15-14-16-11-9-10-13-18(16)19-17/h14-15H,2-13H2,1H3

InChI Key

RDSCJUITPLOGGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=C(CCCC2)C=C1

Origin of Product

United States

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